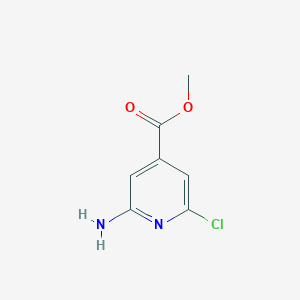![molecular formula C10H8N2O3 B8012128 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B8012128.png)
6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with a carboxylic acid group at the 2-position and a methyl group at the 6-position.
準備方法
The synthesis of 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield dihydro derivatives. Substitution reactions at the methyl or carboxylic acid groups can introduce various functional groups, leading to the formation of diverse derivatives with potential biological activities.
科学的研究の応用
6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
The compound is also used in the development of new pharmaceuticals and as a reference standard in analytical chemistry. Its unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds share a similar fused ring system but differ in the position and nature of substituents, leading to variations in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential therapeutic applications. Similar compounds include pyrrolo[1,2-a]pyrimidine derivatives, which also exhibit diverse biological activities and are used in various medicinal chemistry applications .
特性
IUPAC Name |
6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-8-11-7(10(14)15)5-9(13)12(6)8/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHZRCMUQLXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8012051.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B8012060.png)



![2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B8012104.png)








